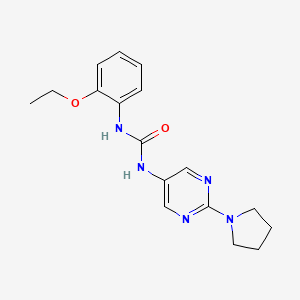

1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Description

1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a urea-based small molecule characterized by a 2-ethoxyphenyl group attached to one urea nitrogen and a 2-(pyrrolidin-1-yl)pyrimidin-5-yl moiety on the other. The ethoxy group (–OCH₂CH₃) is an electron-donating substituent that may enhance solubility and influence receptor binding compared to halogenated or alkylated analogs .

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-2-24-15-8-4-3-7-14(15)21-17(23)20-13-11-18-16(19-12-13)22-9-5-6-10-22/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHHEJUWVXMFRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves the reaction of 2-ethoxyaniline with 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired urea derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate

Biological Activity

1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound classified as a urea derivative. This compound has garnered interest in medicinal chemistry due to its unique structural features, which include an ethoxyphenyl group and a pyrimidinyl-pyrrolidinyl moiety. These characteristics suggest potential biological activities that are currently under investigation.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 327.4 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethoxyaniline with 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane under controlled temperature conditions to yield high-purity products suitable for biological testing.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, urea derivatives have been shown to possess antibacterial , antifungal , and antiproliferative properties. The biological activity of this specific compound is still under investigation, but preliminary studies suggest it may exhibit similar effects.

| Activity Type | Potential Effects |

|---|---|

| Antibacterial | Moderate activity against various strains |

| Antifungal | Potential efficacy against fungal pathogens |

| Antiproliferative | Possible inhibition of cancer cell proliferation |

The exact mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, studies on related compounds suggest that interactions with specific biological targets may play a crucial role. These interactions often involve enzyme inhibition or modulation of signaling pathways relevant to microbial growth and cancer cell proliferation .

Study on Antimicrobial Activity

A study focusing on the antimicrobial properties of pyrimidine derivatives found that certain structural modifications lead to enhanced efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that similar modifications in the structure of this compound could yield compounds with improved biological activity .

Evaluation of Antiproliferative Effects

In vitro studies have shown that urea derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structural features demonstrated IC50 values in the nanomolar range against specific cancer types, indicating significant antiproliferative potential . Further research is needed to evaluate the specific effects of this compound on cancer cells.

Scientific Research Applications

Medicinal Chemistry

1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has shown promise in medicinal chemistry, particularly for its antimicrobial , antifungal , and antiproliferative properties. These activities are currently under investigation to understand their mechanisms and therapeutic potentials.

Case Study: Anticancer Activity

A study explored the antiproliferative effects of various urea derivatives, including this compound, against cancer cell lines. The results indicated significant growth inhibition in specific cancer types, suggesting its potential as a lead compound for anticancer drug development.

The compound's unique structure allows it to interact with various biological targets, making it suitable for:

- Enzyme Inhibition Studies : Investigating its role as an inhibitor of specific enzymes involved in disease pathways.

- Receptor Binding Studies : Analyzing how the compound binds to receptors associated with neurological disorders.

Research Findings

Preliminary studies have indicated that this compound may exhibit selective activity against certain cancer cell lines while displaying minimal toxicity towards normal cells, highlighting its potential for targeted therapies.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. The 2-ethylphenyl substituent () offers moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Molecular Weight and Bioavailability

- The hypothetical ethoxyphenyl derivative (~347.4 g/mol) falls within the acceptable range for oral bioavailability (typically <500 g/mol).

Q & A

Basic: What are the established synthetic routes for 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling reactions between substituted pyrimidine intermediates and urea derivatives. Key steps include:

- Pyrimidine Functionalization: Introduction of the pyrrolidine moiety via nucleophilic substitution at the pyrimidin-5-yl position under reflux with a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ .

- Urea Formation: Reaction of 2-ethoxyphenyl isocyanate with the pyrrolidine-pyrimidine intermediate in anhydrous THF at 0–5°C to minimize side reactions .

- Yield Optimization: Catalyst selection (e.g., triethylamine for deprotonation) and stoichiometric control (1:1.2 molar ratio of isocyanate to amine) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in DMSO-d₆ resolve the ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and pyrrolidine (δ 2.5–3.0 ppm for N–CH₂) groups. 2D NMR (COSY, HSQC) confirms connectivity .

- X-ray Crystallography: Single-crystal analysis (e.g., using Mo-Kα radiation) validates the urea linkage geometry and intermolecular hydrogen bonding patterns, critical for understanding solid-state stability .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 356.18) and fragmentation pathways .

Advanced: How can computational modeling predict the binding affinity of this urea derivative with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with kinase domains or GPCRs. Parameterize the urea moiety’s hydrogen-bonding capacity and the pyrimidine ring’s π-π stacking .

- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and interaction hotspots (e.g., pyrrolidine’s hydrophobic contacts) .

- Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding energies, prioritizing targets with ΔG < −8 kcal/mol .

Advanced: What strategies resolve contradictory data regarding the compound's solubility and stability in different solvents?

Methodological Answer:

- Solvent Screening: Use a standardized protocol (e.g., shake-flask method) across solvents (DMSO, PBS, ethanol) at 25°C and 37°C. Measure solubility via HPLC-UV and monitor degradation kinetics .

- pH-Dependent Studies: Test stability in buffered solutions (pH 1.2–7.4) to simulate gastrointestinal and physiological conditions. Urea hydrolysis under acidic conditions may explain discrepancies .

- Advanced Analytics: Employ LC-MS/MS to identify degradation products (e.g., ethoxyphenylamine) and correlate with solvent polarity .

Advanced: How does modifying the pyrrolidine or ethoxyphenyl groups affect the compound's pharmacological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Pyrrolidine Substitution: Replace pyrrolidine with piperidine or azetidine to alter steric bulk. Assess IC₅₀ shifts in enzyme assays (e.g., kinase inhibition) .

- Ethoxyphenyl Optimization: Introduce electron-withdrawing groups (e.g., fluoro) to enhance metabolic stability. Compare logP values (HPLC) and CYP450 inhibition profiles .

- In Vivo Pharmacokinetics: Administer analogs to rodent models and measure bioavailability (AUC), half-life, and tissue distribution. Corrogate SAR with computational ADMET predictions .

Advanced: What experimental designs are optimal for evaluating this compound's potential as a kinase inhibitor?

Methodological Answer:

- Kinase Panel Screening: Use a radiometric assay (³³P-ATP) across 50+ kinases (e.g., EGFR, VEGFR2) at 1 µM. Prioritize targets with >70% inhibition .

- IC₅₀ Determination: Perform dose-response curves (0.1–100 µM) in triplicate. Validate with a cell-based assay (e.g., MTT in HeLa cells) .

- Selectivity Profiling: Compare inhibition of off-target kinases (e.g., CDK2) using thermal shift assays (TSA) to detect binding-induced stabilization .

Advanced: How can researchers address discrepancies in reported biological activity across different cell lines?

Methodological Answer:

- Cell Line Authentication: Confirm STR profiles to rule out cross-contamination. Use ATCC-certified lines .

- Microenvironment Control: Standardize culture conditions (e.g., serum concentration, O₂ levels) to minimize variability in proliferation rates .

- Pathway Analysis: Perform RNA-seq or phosphoproteomics to identify baseline pathway activation (e.g., PI3K/AKT) that may modulate compound efficacy .

Advanced: What theoretical frameworks guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Methodological Answer:

- Lipinski’s Rule of Five: Ensure molecular weight <500 Da, logP <5, and H-bond donors <5 .

- P-gp Substrate Prediction: Use in silico tools (e.g., SwissADME) to minimize P-glycoprotein binding, which enhances BBB uptake .

- Free-Wilson Analysis: Deconstruct substituent contributions to logBB (brain/blood ratio) and prioritize analogs with predicted logBB > −1.0 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.